N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide

Description

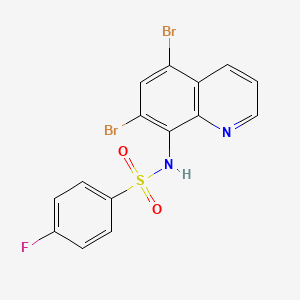

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide is a halogenated sulfonamide derivative featuring a quinoline core substituted with bromine atoms at positions 5 and 7, and a 4-fluorophenylsulfonamide group at position 6. This compound’s structural characterization likely involves crystallographic techniques such as single-crystal X-ray diffraction (SC-XRD), refined using programs like SHELXL, which is widely employed for small-molecule structural determination . Visualization of its anisotropic displacement parameters and molecular geometry may utilize ORTEP-III, a program integrated into the WinGX suite for graphical representation of crystal structures .

Properties

CAS No. |

879015-61-9 |

|---|---|

Molecular Formula |

C15H9Br2FN2O2S |

Molecular Weight |

460.1 g/mol |

IUPAC Name |

N-(5,7-dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C15H9Br2FN2O2S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)20-23(21,22)10-5-3-9(18)4-6-10/h1-8,20H |

InChI Key |

PCKGFOMNGDJJRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Br)Br)NS(=O)(=O)C3=CC=C(C=C3)F)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common method begins with the bromination of 8-hydroxyquinoline to produce 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and sulfonyl chloride reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline core can participate in redox reactions, potentially altering its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline core.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the quinoline core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield various substituted quinoline derivatives .

Scientific Research Applications

Scientific Research Applications of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is a complex organic compound featuring a quinoline core, bromine atoms, and a sulfonamide group. This unique structure contributes to its distinct electronic properties and biological activities, rendering it valuable for various scientific applications.

Overview

- CAS Number: 879015-61-9

- Molecular Formula: C15H9Br2FN2O2S

- Molecular Weight: 460.116 g/mol

Applications in Scientific Research

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide has applications in the following areas:

- Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets.

- Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

- Biological Research: It can be used as a probe to study the binding interactions of quinoline derivatives with biological macromolecules.

- Antimicrobial Activity: The compound's structure allows it to mimic substrates of bacterial enzymes, potentially leading to bacterial cell death.

Biological Activities

This compound has garnered attention in pharmacological research due to its potential biological activities. The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrases, which play critical roles in regulating pH and fluid balance in organisms. Additionally, the compound may exhibit antimicrobial properties due to its structural similarities with known sulfa drugs.

Key Mechanisms:

- Inhibition of Carbonic Anhydrases: This inhibition can lead to alterations in bicarbonate transport and pH regulation within cells.

- Antimicrobial Activity: The compound's structure allows it to mimic substrates of bacterial enzymes, potentially leading to bacterial cell death.

- Anticancer Effects: It has been shown to modulate the binding of transcription factor NF-κB to its target DNA, thereby exerting anticancer effects.

The table below summarizes the biological activities reported in various studies:

| Study | Activity | Effect |

|---|---|---|

| Study 1 | Antimicrobial | Inhibitory against Gram-positive bacteria |

| Study 2 | Enzyme Inhibition | Carbonic anhydrase inhibition |

| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Efficacy: A study demonstrated that this compound exhibited significant antibacterial activity against several strains of Gram-positive bacteria. The mechanism involved the disruption of bacterial enzyme function, leading to compromised cellular integrity.

- Cytotoxic Effects on Cancer Cells: Research indicated that this compound could induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways. The study highlighted that the compound's effectiveness varied across different types of cancer cells, suggesting a selective action that warrants further investigation.

- Carbonic Anhydrase Inhibition: Another investigation focused on the inhibition of carbonic anhydrases by this compound. Results showed a strong affinity for the enzyme, which could be beneficial in treating conditions related to acid-base imbalances.

Mechanism of Action

The mechanism of action of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the binding of transcription factor NF-κB to its target DNA, thereby exerting anticancer effects . The presence of bromine atoms and the sulfonamide group are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonamide- and benzamide-based derivatives, such as NAT-1, NAT-2, and MOP (Fig. 1, ). Key differences lie in the substituent patterns and core heterocycles:

Electronic and Steric Effects

- In contrast, NAT-1’s methoxy group is electron-donating, which may reduce binding affinity in certain enzymatic contexts .

- Fluorine vs. Trifluoromethyl : The 4-fluoro group in the target compound offers moderate electronegativity and lipophilicity, whereas MOP’s trifluoromethyl groups significantly increase metabolic stability and membrane permeability .

- Steric Bulk: NAT-2’s di-tert-butyl groups create steric hindrance, likely limiting access to hydrophobic binding pockets compared to the more planar quinoline core of the target compound .

Physicochemical Properties

- Solubility : The bromine and fluorine atoms may reduce aqueous solubility compared to NAT-1’s methoxy group but improve lipid bilayer penetration relative to NAT-2’s polar hydroxy group .

- logP : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.5) is more lipophilic than NAT-1 (logP ~2.1) but less so than MOP (logP ~4.2) .

Research Findings and Methodological Insights

- Crystallographic Analysis : The use of SHELX and ORTEP-III enables precise determination of the target compound’s bond lengths, angles, and packing arrangements, critical for structure-activity relationship (SAR) studies .

- SAR Trends: Halogenation at the quinoline positions correlates with enhanced bioactivity in analogous compounds, as seen in antimalarial quinolines (e.g., chloroquine derivatives) .

Biological Activity

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide, a compound with the molecular formula C15H9Br2FN2O2S, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H9Br2FN2O2S

- Molecular Weight : 460.116 g/mol

- CAS Number : 879015-61-9

The compound features a quinoline moiety substituted with bromine atoms and a sulfonamide group, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrases, which play critical roles in regulating pH and fluid balance in organisms. Additionally, the compound may exhibit antimicrobial properties due to its structural similarities with known sulfa drugs.

Key Mechanisms:

- Inhibition of Carbonic Anhydrases : This inhibition can lead to alterations in bicarbonate transport and pH regulation within cells.

- Antimicrobial Activity : The compound's structure allows it to mimic substrates of bacterial enzymes, potentially leading to bacterial cell death.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in the table below:

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound exhibited significant antibacterial activity against several strains of Gram-positive bacteria. The mechanism involved the disruption of bacterial enzyme function, leading to compromised cellular integrity. -

Cytotoxic Effects on Cancer Cells :

Research indicated that this compound could induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways. The study highlighted that the compound's effectiveness varied across different types of cancer cells, suggesting a selective action that warrants further investigation. -

Carbonic Anhydrase Inhibition :

Another investigation focused on the inhibition of carbonic anhydrases by this compound. Results showed a strong affinity for the enzyme, which could be beneficial in treating conditions related to acid-base imbalances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.